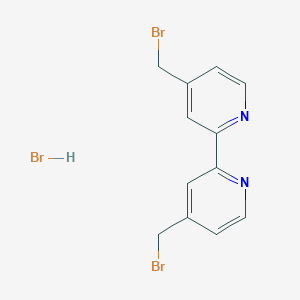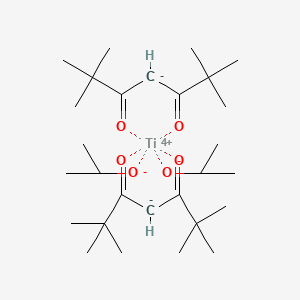
(R)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a phenyl group substituted with an aminopropyl group and a tolyl group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride typically involves the following steps:
Formation of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Coupling with the Phenyl Group: The phenyl group is then coupled with the aminopropyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the Tolyl Group: The tolyl group is introduced through a Friedel-Crafts acylation reaction using toluene and an acyl chloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in secondary alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of nitro or sulfonyl groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.
Medicine
In medicine, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic rings provide hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
®-(3-(1-aminopropyl)phenyl)(p-tolyl)methanonehydrochloride: A structural isomer with the tolyl group in the para position, leading to different reactivity and applications.
®-(3-(1-aminopropyl)phenyl)(m-tolyl)methanonehydrochloride: Another structural isomer with the tolyl group in the meta position, affecting its chemical behavior and uses.
Uniqueness
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
[3-[(1R)-1-aminopropyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H19NO/c1-3-16(18)13-8-6-9-14(11-13)17(19)15-10-5-4-7-12(15)2/h4-11,16H,3,18H2,1-2H3/t16-/m1/s1 |
Clave InChI |
FHAIJOIQPKVSEB-MRXNPFEDSA-N |
SMILES isomérico |
CC[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
SMILES canónico |
CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)






![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)






